Home > Products > Building Blocks P16958 > Ramipril Diketopiperazine
Ramipril Diketopiperazine - 108731-95-9

Ramipril Diketopiperazine

Catalog Number: EVT-351506
CAS Number: 108731-95-9
Molecular Formula: C23H30N2O4
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ramipril Diketopiperazine is a derivative of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor . It is used for the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure .


Synthesis Analysis

2,5-Diketopiperazines (DKPs), also called cyclic dipeptides, are the simplest peptide derivatives in nature that are formed by the condensation of two amino acids . They are an important category of bioactive substances with various structures . DKPs have been obtained from a broad range of natural resources, including fungi, bacteria, plants, and animals, and have been synthesized by chemical and biological methods .


Molecular Structure Analysis

The molecular formula of Ramipril Diketopiperazine is C21H26N2O4 . The molecular weight is 370.4 g/mol .


Chemical Reactions Analysis

2,5-Diketopiperazines have been synthesized using various methods . In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic .


Physical And Chemical Properties Analysis

The stability profile of a pharmaceutical formulation is primarily defined by the physicochemical and microbial properties of the drug substance and drug product .

Ramipril

Compound Description: Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used to treat hypertension and heart failure. [] As a prodrug, Ramipril is metabolized in the liver to its active form, Ramiprilat. []

Relevance: Ramipril Diketopiperazine is a degradation product of Ramipril, formed through a cyclization reaction. [] This process often occurs during storage under dry conditions. [] The structural similarity lies in the shared core structure, with the diketopiperazine ring formed from the cyclization of Ramipril. []

Ramiprilat

Compound Description: Ramiprilat is the active metabolite of Ramipril, responsible for its therapeutic effects. [] It exhibits potent and long-lasting ACE inhibition, leading to vasodilation and reduced blood pressure. []

Relevance: Ramiprilat is a direct metabolite of Ramipril and shares a close structural resemblance with Ramipril Diketopiperazine. [] Both compounds are produced during Ramipril metabolism, highlighting their close structural relationship. []

Ramipril Glucuronide

Compound Description: Ramipril Glucuronide is a metabolite of Ramipril formed through glucuronidation, a detoxification process in the liver. []

Relevance: While not directly derived from Ramipril Diketopiperazine, Ramipril Glucuronide is a relevant compound due to its shared metabolic pathway with Ramipril. [] The presence of Ramipril Glucuronide in studies investigating Ramipril metabolism highlights the intricate network of related compounds. []

Diketopiperazine Acid

Compound Description: Diketopiperazine Acid is a degradation product of Ramipril, resulting from the hydrolysis of Ramipril Diketopiperazine. []

Relevance: Diketopiperazine acid represents a further degradation product within the metabolic pathway of Ramipril. [] Its presence alongside Ramipril Diketopiperazine in degradation studies underscores their structural relationship and the sequential nature of Ramipril breakdown. []

Vilanterol

Compound Description: Vilanterol is a long-acting β2-adrenergic agonist used in combination with inhaled corticosteroids for the treatment of chronic obstructive pulmonary disease (COPD). []

Relevance: Although chemically distinct from Ramipril Diketopiperazine, Vilanterol was identified as a potential competitive inhibitor of MTHFR in an in silico drug screen. [] Interestingly, Ramipril Diketopiperazine was also identified as a potential competitive inhibitor of MTHFR in the same study. [] This shared inhibitory target suggests a potential for overlapping biological activity, despite their structural differences.

Cyclo(L-Pro-L-Phe)

Compound Description: Cyclo(L-Pro-L-Phe) is a diketopiperazine isolated from various fungal species, including Paraphaeosphaeria sporulosa. [] This compound exhibits antibacterial activity against Salmonella enterica. []

Relevance: Cyclo(L-Pro-L-Phe) shares the core diketopiperazine structure with Ramipril Diketopiperazine, classifying them within the same broad chemical class. [] This shared scaffold, despite differences in substituents, suggests potential for overlapping chemical properties and biological activities.

Plinabulin

Compound Description: Plinabulin is a synthetic diketopiperazine derivative that acts as a tubulin polymerization inhibitor. [] It displays anti-proliferative activity against various cancer cell lines. []

Relevance: Plinabulin, being a synthetic diketopiperazine derivative, shares the core structural motif with Ramipril Diketopiperazine. [] This shared scaffold makes it a relevant compound for comparison in terms of potential biological activities and mechanism of action.

Synthesis Analysis

The synthesis of Ramipril Diketopiperazine typically involves the degradation of Ramipril through intramolecular cyclization. This can occur under dry conditions where Ramipril is heated, leading to the formation of the diketopiperazine structure. The reaction kinetics have been studied, showing that at elevated temperatures (around 373 K), the activation energy required for this process is approximately 174.12 kJ/mol, indicating an endothermic reaction pathway .

A detailed synthesis method includes:

  1. Heating Ramipril: The compound is subjected to temperatures around 120 °C for several hours.
  2. Cyclization: Under these conditions, Ramipril undergoes cyclization to form the diketopiperazine derivative.
  3. Characterization: The resultant product is characterized using techniques such as liquid chromatography coupled with mass spectrometry to confirm its identity and purity .
Molecular Structure Analysis

Ramipril Diketopiperazine features a cyclic structure typical of diketopiperazines, which consists of two amide bonds forming a six-membered ring. The molecular formula for this compound is derived from that of Ramipril, with modifications reflecting the cyclization process. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to elucidate its structure, confirming the presence of characteristic functional groups such as carbonyls and amines .

Key Structural Features

  • Cyclic Structure: The diketopiperazine ring contributes to its stability and biological activity.
  • Functional Groups: Presence of amide linkages and carbonyl groups which are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Ramipril Diketopiperazine participates in various chemical reactions primarily as a degradation product. Its formation can be influenced by environmental factors such as humidity and temperature:

  • Degradation Pathways: In dry air, cyclization predominates; whereas in humid conditions, hydrolysis can dominate leading to different impurities.
  • Reactivity: The diketopiperazine can undergo further reactions such as nitrosation, which has been shown to induce mutagenic effects in certain conditions .

Reaction Conditions

  • Temperature: Elevated temperatures favor cyclization.
  • Humidity: Affects the pathway taken during degradation.
Mechanism of Action

Key Points

  • Biological Activity: While it may retain some activity related to blood pressure regulation, its safety profile needs careful evaluation due to potential carcinogenic properties observed in degradation studies .
  • Genotoxicity Concerns: Studies indicate that at elevated concentrations, it may exhibit cytotoxic effects, suggesting a threshold mechanism for genotoxicity .
Physical and Chemical Properties Analysis

Ramipril Diketopiperazine exhibits distinct physical and chemical properties influenced by its cyclic structure:

  • Solubility: Typically soluble in organic solvents used during synthesis but may have limited solubility in aqueous environments.
  • Stability: More stable under dry conditions compared to humid environments where hydrolysis occurs.

Relevant Data

  • Melting Point: Specific melting point data may vary depending on purity but typically aligns with diketopiperazine derivatives.
  • Spectroscopic Data: Characteristic peaks observed in NMR and IR spectra provide insights into functional groups present.
Applications

The primary application of Ramipril Diketopiperazine lies within pharmaceutical research:

  • Impurity Studies: It serves as a significant marker for stability testing in Ramipril formulations.
  • Toxicological Assessments: Understanding its properties aids in evaluating safety profiles for Ramipril-containing medications.

Research Implications

Ongoing studies focus on understanding the implications of diketopiperazine formation on drug quality and patient safety, particularly regarding potential genotoxic effects observed during degradation testing .

Introduction to Ramipril Diketopiperazine (R-DKP)

Chemical and Pharmacological Significance in Angiotensin-Converting Enzyme Inhibitor Degradation

The formation of R-DKP exemplifies a non-enzymatic degradation mechanism prevalent in dipeptide-derived pharmaceuticals. Under thermal stress or low pH conditions, Ramipril undergoes nucleophilic attack by the secondary amine on the adjacent carbonyl carbon, eliminating water and forming the diketopiperazine ring [3] [8]. This reaction follows first-order kinetics with a degradation rate constant (k) of 1.396 ± 0.133 × 10⁻⁵ s⁻¹ at 373 K, activation energy of 174.12 ± 46.2 kJ/mol, and positive reaction entropy, indicating a thermodynamically favored bimolecular process [3].

R-DKP's pharmacological significance stems from its role as a terminal degradation marker rather than therapeutic activity. Unlike Ramiprilat (the active dicarboxylate metabolite), R-DKP lacks angiotensin-converting enzyme inhibitory capability due to the cyclized structure preventing effective zinc-coordinating pharmacophore interaction [5] [10]. Studies confirm R-DKP constitutes up to 0.8% w/w in commercial Ramipril formulations after 24 months of storage, establishing it as a stability-indicating impurity requiring stringent analytical control [3] [8].

Table 1: Kinetic Parameters of Ramipril to R-DKP Conversion

ParameterValueConditions
Rate constant (k)1.396 ± 0.133 × 10⁻⁵ s⁻¹373 K, dry air
Activation energy (Ea)174.12 ± 46.2 kJ/mol
Enthalpy (ΔH)171.65 ± 48.7 kJ/molEndothermic
Entropy (ΔS)PositiveBimolecular favored
Reaction orderFirst-order

Role as Critical Degradation Product in Ramipril Stability

R-DKP formation presents a primary stability challenge in Ramipril solid dosage forms, particularly under dry-air conditions encountered during manufacturing or storage [3] [6]. Accelerated stability studies demonstrate that conventional Ramipril formulations exhibit up to 5.2% R-DKP impurity after 12 weeks at 40°C/75% relative humidity, exceeding International Council for Harmonisation qualification thresholds for unidentified impurities [3] [8]. The cyclization reaction occurs spontaneously in the solid state when molecular mobility increases during processing steps such as drying, granulation, or compaction.

Analytical studies reveal temperature-dependent R-DKP formation:

  • 25°C: <0.1% formation over 24 months
  • 80°C: 12.8% formation within 72 hours
  • 100°C: 34.2% formation within 24 hours [6]

Moisture content critically influences degradation kinetics, with water activities >0.5 accelerating hydrolysis to Ramiprilat, which subsequently cyclizes to R-DKP. X-ray powder diffraction studies of Ramipril tris(hydroxymethyl)aminomethane salt demonstrate superior stability, showing only 0.3% R-DKP after 8 weeks at 80°C versus 7.9% for the free acid under identical conditions [6]. This stabilization arises from hydrogen-bonded crystalline structures that restrict molecular flexibility required for cyclization.

Research Gaps and Objectives in Characterization

Despite identification as a major degradation product, significant knowledge gaps persist regarding R-DKP's biological implications and analytical detection:

  • In Vivo Carcinogenicity Data Deficiency: While in silico Quantitative Structure-Activity Relationship models predict R-DKP as potentially genotoxic (carcinogenicity endpoint score: 0.75; reliability: moderate), confirmatory in vivo studies are absent. The threshold concentration for micronucleus induction remains unestablished [3].

  • Endogenous Nitrosation Risk: R-DKP contains secondary amine groups susceptible to nitrosation in gastric fluid, forming mutagenic N-nitroso compounds. In vitro Ames testing confirms nitrosated R-DKP induces base substitution mutations in TA100 strains after metabolic activation (4.5 mg/mL), but human relevance is undetermined [3].

  • Analytical Detection Limitations: Current high-performance liquid chromatography methods struggle to resolve R-DKP from Ramiprilat glucuronide conjugates in biological matrices. Ion-selective electrodes show promise for formulation analysis but lack serum sensitivity (>10⁻⁵ mol/L detection limit) [9].

  • Stabilization Mechanism Uncertainty: Although tris(hydroxymethyl)aminomethane salts reduce R-DKP formation by 92% versus free Ramipril, the precise inhibition mechanism at atomic resolution remains theoretical. Proposed crystal engineering approaches require validation through ab initio structure determination from X-ray powder diffraction data [6].

Table 2: Research Priorities for Ramipril Diketopiperazine Characterization

Research DomainCritical Knowledge GapsMethodological Approaches Needed
Toxicological ProfilingIn vivo carcinogenicity thresholdsRodent carcinogenicity bioassays
Metabolic FateNitrosamine formation kinetics in gastric milieuNitrosation Assay Procedure simulations
Analytical ChemistryUltra-trace detection in biological matricesHybrid mass spectrometry workflows
Solid-State StabilizationAtomic-level salt formation mechanismsAb initio crystal structure prediction

Addressing these gaps requires integrated studies focusing on R-DKP's dose-dependent aneugenicity (demonstrated in vitro at 0.22 mg/mL with 3-fold micronuclei increase), nitroso-metabolite generation potential, and stabilization via crystal engineering [3] [6] [8]. Furthermore, regulatory frameworks must evolve to include mandatory nitrosation liability assessment for diketopiperazine-containing pharmaceuticals, particularly those administered chronically at high cumulative doses [3].

Properties

CAS Number

108731-95-9

Product Name

Ramipril Diketopiperazine

IUPAC Name

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1

InChI Key

KOVMAAYRBJCASY-JBDAPHQKSA-N

Synonyms

(αS,3S,5aS,8aS,9aS)-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid Ethyl Ester; _x000B_[3S-[2(R*),3α,5aβ,8aβ,9aβ]]-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.